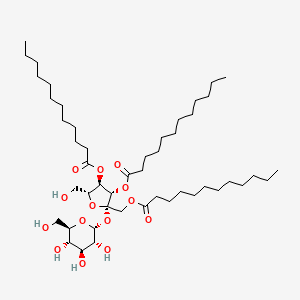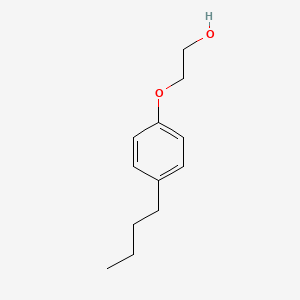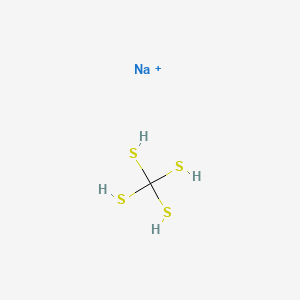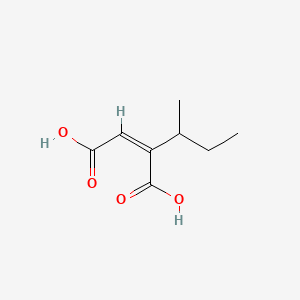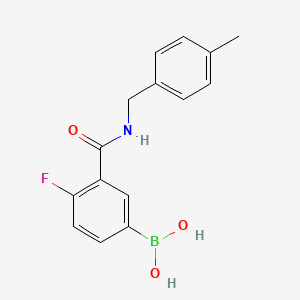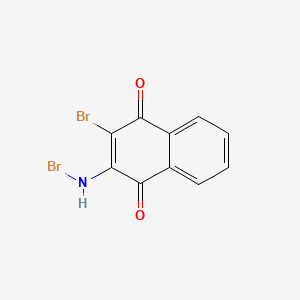
Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N'-2-thiazolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- typically involves the reaction of 2,5-dimethoxyphenethylamine with a thiazole derivative in the presence of a thiourea reagent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2,5-dimethoxyphenethylamine, thiazole derivative, thiourea.
Reaction Conditions: Solvent (ethanol or methanol), heating (typically around 60-80°C).
Procedure: The starting materials are mixed in the solvent and heated to the desired temperature. The reaction is monitored using techniques such as thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvent, room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride; conditionssolvent (ethanol or methanol), room temperature.
Substitution: Various nucleophiles (e.g., amines, alcohols); conditionssolvent (dichloromethane, toluene), room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of chemosensors and as a component in material science for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound can form strong hydrogen bonds and coordinate with metal ions, which can influence its biological activity. For example, its potential as an enzyme inhibitor may be attributed to its ability to bind to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme function.
Comparación Con Compuestos Similares
Similar Compounds
- Thiourea, N-(2,5-dimethoxyphenyl)-N’-2-thiazolyl-
- Thiourea, N-(2,5-dimethoxyphenyl)-N’-4-iodophenyl-
- Thiourea, N-(2,5-dimethoxyphenyl)-N’-2-thienylmethyl-
Uniqueness
Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- is unique due to the presence of both the 2,5-dimethoxyphenyl and thiazolyl groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
149486-08-8 |
|---|---|
Fórmula molecular |
C14H17N3O2S2 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
1-[2-(2,5-dimethoxyphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C14H17N3O2S2/c1-18-11-3-4-12(19-2)10(9-11)5-6-15-13(20)17-14-16-7-8-21-14/h3-4,7-9H,5-6H2,1-2H3,(H2,15,16,17,20) |
Clave InChI |
KDZKARFVKQOTDJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)CCNC(=S)NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



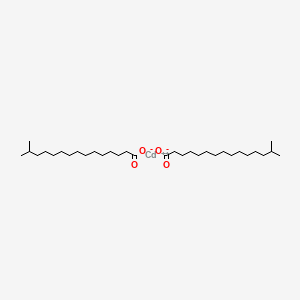


![1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane](/img/structure/B12650643.png)
